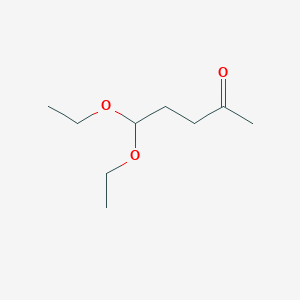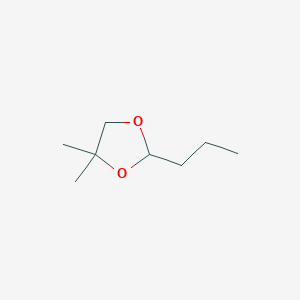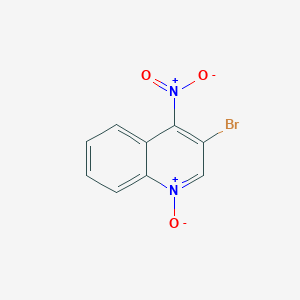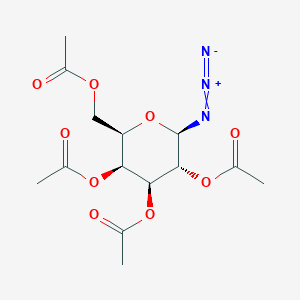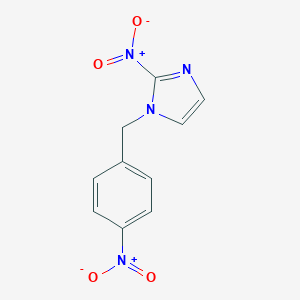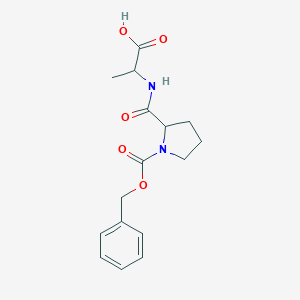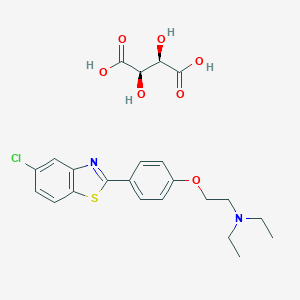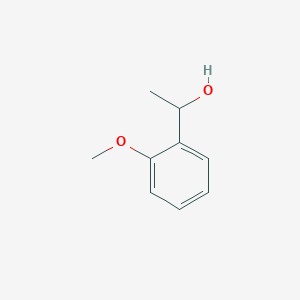
1-(2-Methoxyphenyl)ethanol
Overview
Description
1-(2-Methoxyphenyl)ethanol, also known as 2-(2-methoxyphenyl)ethanol, is an organic compound with the molecular formula C9H12O2. It is a colorless liquid with a mild, pleasant odor and is used in various chemical and industrial applications. The compound is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to an ethanol moiety.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(2-Methoxyphenyl)ethanol are not well-studied. It can be inferred from its structure that it may have similar properties to other phenyl ethanols. Phenyl ethanols, like other alcohols, can act as weak bases and weak acids . They can dissociate slightly by donating a hydrogen to water, creating an alkoxide ion .
Cellular Effects
It is known that ethanol can freely diffuse across cellular membranes . This suggests that this compound may also be able to freely enter cells and potentially interact with various cellular components.
Molecular Mechanism
It is known that ethanol can be metabolized in the liver via alcohol dehydrogenase (ADH), producing acetaldehyde . It is possible that this compound could undergo similar metabolic processes.
Temporal Effects in Laboratory Settings
It is known that ethanol can be metabolized in the liver, suggesting that this compound may also be metabolized over time .
Dosage Effects in Animal Models
It is known that ethanol can have varying effects at different dosages , suggesting that this compound may also exhibit dosage-dependent effects.
Metabolic Pathways
It is known that ethanol can be metabolized via several pathways, including those initiated by alcohol dehydrogenase (ADH) and cytochrome P450 (CYP) 2E1 . It is possible that this compound could be metabolized via similar pathways.
Transport and Distribution
It is known that ethanol can freely diffuse across cellular membranes , suggesting that this compound may also be able to freely distribute within cells and tissues.
Subcellular Localization
Given its potential ability to freely diffuse across cellular membranes , it is possible that it could localize to various subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-methoxyacetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions and yields the desired alcohol.
Industrial Production Methods: In industrial settings, the compound can be produced through catalytic hydrogenation of 2-methoxyacetophenone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to 2-methoxyacetophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be further reduced to 2-methoxyphenylethane using strong reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 2-Methoxyacetophenone.
Reduction: 2-Methoxyphenylethane.
Substitution: Various substituted phenylethanols depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxyphenyl)ethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic effects and its role as a building block for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The methoxy group and the ethanol moiety contribute to its reactivity and ability to form hydrogen bonds. These interactions can influence enzyme activity, receptor binding, and other biochemical processes, leading to its observed effects.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)ethanol: Similar structure but with the methoxy group at the para position.
2-Methoxyphenylethane: Lacks the hydroxyl group, resulting in different chemical properties.
Eugenol (4-allyl-2-methoxyphenol): Contains an allyl group and exhibits different biological activities.
Uniqueness: 1-(2-Methoxyphenyl)ethanol is unique due to its specific substitution pattern, which influences its reactivity and applications. The ortho position of the methoxy group relative to the ethanol moiety provides distinct chemical and physical properties compared to its isomers and related compounds.
Properties
IUPAC Name |
1-(2-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHGVIOVURMJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871221 | |
| Record name | 1-(2-Methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13513-82-1 | |
| Record name | 2-Methoxy-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13513-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013513821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-alpha-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-(2-methoxyphenyl)ethanol a molecule of interest for organic synthesis?
A1: this compound, a chiral secondary alcohol, is a valuable building block and intermediate in organic synthesis. [] These types of molecules are crucial for creating complex molecules, especially in the pharmaceutical industry, due to their importance in the production of biologically active compounds. []
Q2: How can this compound be synthesized enantioselectively?
A2: One method for the enantioselective synthesis of this compound is the asymmetric transfer hydrogenation of 2-methoxyacetophenone. This reaction utilizes a chiral Ru-phosphinite complex as a pre-catalyst in the presence of a hydrogen donor, such as 2-propanol. [] Notably, a specific Ru-phosphinite complex (complex 6 in the referenced study) demonstrated superior performance, achieving a 97% enantiomeric excess (ee) for the (S)-enantiomer of this compound at 82°C. [] This highlights the potential of fine-tuning catalyst structures to achieve high enantioselectivity in asymmetric synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


